molecular formula C4H7N5O B2763054 4-amino-1H-pyrazole-5-carbohydrazide CAS No. 1026783-39-0

4-amino-1H-pyrazole-5-carbohydrazide

Cat. No.: B2763054
CAS No.: 1026783-39-0
M. Wt: 141.134
InChI Key: IWVXNRFSMJECMO-UHFFFAOYSA-N
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Description

4-amino-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 4-position and a carbohydrazide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts such as alumina–silica-supported manganese dioxide in water, which facilitates the cyclo-condensation process .

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot multicomponent reactions. These methods are advantageous due to their simplicity, high yield, and environmental friendliness. The use of green solvents and recyclable catalysts is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and carbohydrazide groups can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as copper and palladium. Reaction conditions often involve mild temperatures and the use of solvents like water or ethanol .

Major Products Formed

The major products formed from these reactions include substituted pyrazole derivatives, which can exhibit enhanced biological and chemical properties.

Scientific Research Applications

4-amino-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play crucial roles in various biological pathways. By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carbohydrazide groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVXNRFSMJECMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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